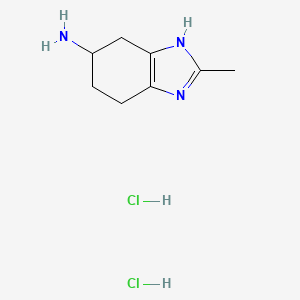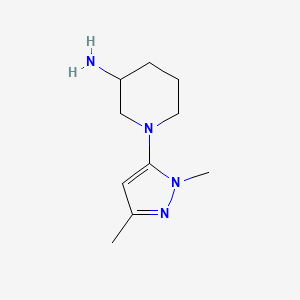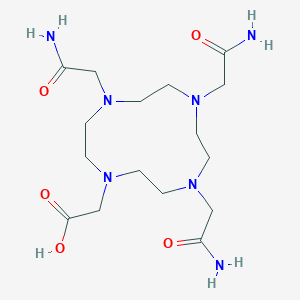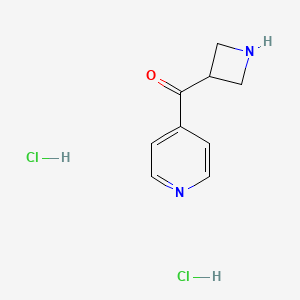![molecular formula C9H10N4O2 B1450615 3-(2-氨基乙基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1955492-90-6](/img/structure/B1450615.png)
3-(2-氨基乙基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮
描述
“3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine, an emerging scaffold in medicinal chemistry . Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques . For example, IR spectroscopy can identify functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can be quite diverse, depending on the specific derivative and reaction conditions . For instance, the possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can be determined using various techniques . For instance, the melting point can be determined using a melting point apparatus, while the yield can be calculated based on the mass of the product obtained .科学研究应用
抗肿瘤活性
包括“3-(2-氨基乙基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮”的吡啶并[2,3-d]嘧啶类化合物已被鉴定出具有显著的抗肿瘤特性 . 它们已被用于开发新的化疗药物,为更有效和选择性的癌症治疗提供了潜力 .
抗菌特性
这些化合物还表现出抗菌活性 . 这使它们在开发新型抗生素方面具有价值,尤其是在抗生素耐药性不断增加的背景下。
中枢神经系统抑制效应
研究表明,吡啶并[2,3-d]嘧啶类化合物可能具有中枢神经系统抑制效应 . 这表明它们在治疗焦虑和睡眠障碍等疾病中具有潜在的应用。
抗惊厥活性
吡啶并[2,3-d]嘧啶类化合物的抗惊厥活性表明它们在治疗癫痫和其他癫痫发作性疾病中具有潜在的应用 .
解热特性
吡啶并[2,3-d]嘧啶类化合物已被发现具有解热(退烧)特性 . 这可能使它们在开发新型退烧药方面有用。
蛋白质酪氨酸激酶的抑制
吡啶并[2,3-d]嘧啶类化合物的衍生物已被证明可以抑制蛋白质酪氨酸激酶 . 这很重要,因为蛋白质酪氨酸激酶在细胞信号通路中起着关键作用,而它们的抑制在治疗包括癌症在内的各种疾病方面可能有用。
磷脂酰肌醇 3-激酶 (PI3K) 的抑制
4-氨基吡啶并[2,3-d]嘧啶-5-酮的衍生物已被鉴定为磷脂酰肌醇 3-激酶 (PI3K) 抑制剂 . PI3K 是一种参与细胞生长和增殖等细胞功能的酶,而它的抑制在癌症治疗中可能是有益的。
细胞周期蛋白依赖性激酶的抑制
含有吡啶并[2,3-d]嘧啶-7-酮环系的化合物,例如 CDK-4,作为细胞周期蛋白依赖性激酶的抑制剂 . 这些激酶对于细胞周期调节至关重要,而它们的抑制可用于治疗癌症。
每一种应用都代表了“3-(2-氨基乙基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮”及其衍生物的研究和潜在治疗应用的独特途径。 很明显,这种化合物及其相关的结构具有广泛的生物活性,使其在药物化学领域备受关注 .
作用机制
- The compound interacts with these targets, inhibiting their activity. For example:
- The compound’s action affects several pathways:
Target of Action
- The primary targets of this compound include:
- These enzymes play a crucial role in cell signaling and regulation. They are involved in cell growth, differentiation, and survival . ERKs are part of the mitogen-activated protein kinase (MAPK) pathway, which controls cell proliferation, differentiation, and survival . PI3K is essential for cell growth, metabolism, and survival . mTOR regulates cell growth, protein synthesis, and autophagy . BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .
Mode of Action
Biochemical Pathways
未来方向
Pyrido[2,3-d]pyrimidines have shown great potential in the search for new biologically active compounds . Future research could focus on designing new selective, effective, and safe anticancer agents . The preparation of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones bearing reactive functional groups at position 4 could be an interesting direction .
生化分析
Biochemical Properties
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions are crucial as they can modulate signaling pathways involved in cell growth and survival. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in treating diseases characterized by uncontrolled cell proliferation, such as cancer.
Cellular Effects
The effects of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PI3K can lead to alterations in the PI3K/AKT signaling pathway, which is pivotal in regulating cell growth, proliferation, and survival . Additionally, its impact on protein tyrosine kinases can affect various downstream signaling cascades, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes such as PI3K and protein tyrosine kinases, thereby blocking their activity . This inhibition can lead to a decrease in the phosphorylation of downstream targets, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate these molecular interactions underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and air . Additionally, long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its biological effects. Additionally, its impact on metabolic flux and metabolite levels can influence cellular energy homeostasis and overall metabolic function.
Transport and Distribution
Within cells and tissues, 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biological effects.
属性
IUPAC Name |
3-(2-aminoethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-3-5-13-8(14)6-2-1-4-11-7(6)12-9(13)15/h1-2,4H,3,5,10H2,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYIWHHHKJQXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)





![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)






![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)